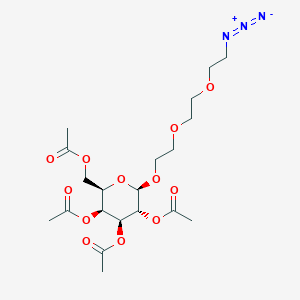

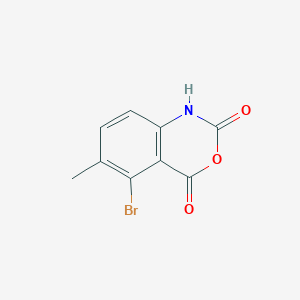

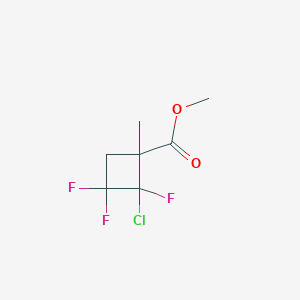

![molecular formula C7H15NO B3039767 [(2S)-azepan-2-yl]methanol CAS No. 1314999-26-2](/img/structure/B3039767.png)

[(2S)-azepan-2-yl]methanol

説明

Synthesis Analysis

The synthesis of methanol, including compounds like [(2S)-azepan-2-yl]methanol, often involves processes such as the hydrogenation of CO2 . The biomass-based syngas has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming which is used for the commercial methanol synthesis process . A multi-variable analysis of the selected parameters is first performed; then, a surrogate model for the methanol yield is constructed .Molecular Structure Analysis

The molecular structure of [(2S)-azepan-2-yl]methanol involves a six-membered azepane ring. The positions and energies of electrons in molecules can be described in terms of molecular orbitals . Just as with atomic orbitals, we create an energy-level diagram by listing the molecular orbitals in order of increasing energy .科学的研究の応用

1. Synthesis and Catalysis

- Chiral Bridged Azepanes : The reaction of 2-azanorbornan-3-yl methanols leads to chiral-bridged azepanes, demonstrating a high yielding, stereoselective ring expansion to a novel 2-azabicyclo[3.2.1]octane system via aziridinium intermediates (Wojaczyńska et al., 2012).

2. Chemical Analysis and Identification

- Detection in Designer Drugs : [(2S)-azepan-2-yl]methanol and its isomers were identified in unregulated drugs in Tokyo, showcasing the substance's relevance in forensic toxicology (Nakajima et al., 2012).

3. Structural and Material Studies

- Crystal Structure Analysis : Research on the crystal structure of related compounds, like methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate, provides insights into molecular configurations and interactions, which is crucial for developing new materials (Toze et al., 2015).

4. Reaction Mechanisms

- Aza-Piancatelli Rearrangement : The substance is used in aza-Piancatelli rearrangement reactions, contributing to the synthesis of various organic compounds (Reddy et al., 2012).

5. Biochemical Applications

- Enantiodiscrimination : Enantiopure aziridin-2-yl methanols, related to [(2S)-azepan-2-yl]methanol, are effective sensors for enantiodiscrimination of α-racemic carboxylic acids, highlighting their potential in chiral analysis and biochemistry (Malinowska et al., 2020).

6. Energy and Fuel Studies

- Co-Combustion in Engines : Studies on the co-combustion of diesel fuel with alcohols, including methanol, provide valuable data on combustion processes, performance, and emissions in engines, which is important for developing cleaner and more efficient fuels (Jamrozik et al., 2018).

Safety And Hazards

将来の方向性

Researchers at Tianjin University in China have developed an energy-efficient two-step synthesis pathway for the conversion of CO2 to methanol and ethylene glycol, paving the way for greener industrial production of methanol, and the establishment of an artificial carbon cycle . This could potentially be applied to the synthesis of [(2S)-azepan-2-yl]methanol in the future.

特性

IUPAC Name |

[(2S)-azepan-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-7-4-2-1-3-5-8-7/h7-9H,1-6H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHMJQZPPPFESV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H](NCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2S)-azepan-2-yl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。